molecular formula C27H22O7 B2797639 3,4,6-Tri-o-benzoyl-d-glucal CAS No. 13322-90-2

3,4,6-Tri-o-benzoyl-d-glucal

Cat. No. B2797639
CAS RN: 13322-90-2
M. Wt: 458.466
InChI Key: OZFFEFRJEYIEGH-SMIHKQSGSA-N
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Description

3,4,6-Tri-o-benzoyl-d-glucal is a type of carbohydrate derivative that has been widely studied in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. In

Scientific Research Applications

  • Synthesis Applications :

    • 3,4,6-Tri-O-benzoyl-D-glucal serves as an intermediate in synthesis reactions. For instance, it has been used in the synthesis of tri-O-benzyl-3,4,6-D-glucal, an intermediate for numerous addition reactions (Boullanger, Martin, & Descotes, 1975).
    • It also finds application in epoxidation processes, as demonstrated by the multi-gram epoxidation of this compound with dimethyldioxirane, leading to the formation of 1,2-anhydrosugars (Cheshev, Marra, & Dondoni, 2006).
    • Additionally, it has been used in the stereospecific synthesis of aryl β-glucosides, playing a role in the synthesis of complex molecules like vancomycin (Dushin & Danishefsky, 1992).
  • Chemical Reactions and Transformations :

    • Research has explored its use in oxidative ring contraction processes, leading to the synthesis of showdomycin analogues (Kaye, Neidle, & Reese, 1988).
    • It's involved in hydroformylation reactions with rhodium catalysts, where differently protected derivatives of it yield various 2-formyl products (Fernández et al., 1998).
    • The compound has also been used in allylic substitutions in tri-O-benzyl-glycals and related compounds, facilitating the creation of azido-glycals and unsaturated glycosyl azides (Guthrie & Irvine, 1980).
  • Glycoside Synthesis :

    • It aids in the synthesis of 2-deoxy-D-glucopyranosides, as demonstrated by the transformation of the compound into powerful glycopyranosyl donors (Preuß & Schmidt, 1988).
    • Additionally, it has been employed in the synthesis of 2',3'-dideoxy-D-erythro-hexofuranosyl nucleosides, showcasing its utility in nucleoside coupling (Lau, Wengel, Pedersen, & Vestergaard, 1991).

Mechanism of Action

Target of Action

3,4,6-Tri-O-benzoyl-D-glucal is primarily used as a building block in the synthesis of oligosaccharides . Oligosaccharides are carbohydrates that consist of three to ten simple sugars (or monosaccharides) and play crucial roles in various biological processes, including cell-cell recognition and interaction, immune response, and infection mechanism.

Pharmacokinetics

It’s worth noting that the compound is insoluble in water but easily soluble in chloroform , which could influence its bioavailability and distribution in the body.

Result of Action

The primary result of the action of this compound is the synthesis of oligosaccharides . These oligosaccharides can then exert various effects at the molecular and cellular levels, depending on their specific structure and the biological context in which they are involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity. Furthermore, the compound’s solubility in different solvents could impact its distribution and efficacy in biological systems.

properties

IUPAC Name

[(2R,3S,4R)-3,4-dibenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O7/c28-25(19-10-4-1-5-11-19)32-18-23-24(34-27(30)21-14-8-3-9-15-21)22(16-17-31-23)33-26(29)20-12-6-2-7-13-20/h1-17,22-24H,18H2/t22-,23-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFFEFRJEYIEGH-SMIHKQSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H](C=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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